Oxetano-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

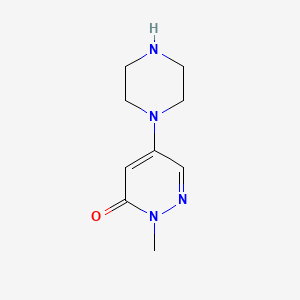

Ethyl oxetane-3-carboxylate is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether

Aplicaciones Científicas De Investigación

Ethyl oxetane-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a bioactive compound in drug discovery.

Medicine: Investigated for its role in developing new pharmaceuticals with improved pharmacokinetic properties.

Industry: Utilized in the production of advanced materials, including polymers and resins.

Safety and Hazards

Ethyl oxetane-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin, eyes, or clothing .

Direcciones Futuras

Oxetanes, including Ethyl oxetane-3-carboxylate, have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . They have potential applications in the synthesis or late-stage modification of biologically active compounds . Future research will likely focus on expanding the scope of oxetanes and improving their synthesis methods .

Mecanismo De Acción

Target of Action

Ethyl Oxetane-3-carboxylate is a type of oxetane, which are strained four-membered heterocycles containing an oxygen atom . Oxetanes are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability . .

Mode of Action

Oxetanes in general are known to be reactive intermediates for further synthesis . They can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Biochemical Pathways

Oxetanes are known to be involved in various synthetic methods, including the engineering of required substrates or the use of complex starting materials, such as epoxides .

Pharmacokinetics

Oxetanes are known for their metabolic stability , which could potentially influence their bioavailability.

Result of Action

The addition of oxetanes to formulations has been correlated with improvements in polymerization kinetics and polymer properties .

Análisis Bioquímico

Biochemical Properties

Ethyl oxetane-3-carboxylate, like other oxetanes, is known for its high reactivity due to the strain in the four-membered ring . This reactivity can lead to interactions with various enzymes, proteins, and other biomolecules. Specific interactions of Ethyl oxetane-3-carboxylate with enzymes or proteins have not been reported in the literature.

Molecular Mechanism

Oxetanes are known to undergo ring-opening reactions, which could potentially lead to interactions with biomolecules

Metabolic Pathways

Oxetanes are known to be high-energy oxygen-containing non-aromatic heterocycles and are of great interest as potential pharmacophores with diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl oxetane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular cyclization of 3-hydroxypropyl ethyl carbonate under basic conditions can yield ethyl oxetane-3-carboxylate. Another method involves the [2+2] cycloaddition of ethylene oxide with ethyl acrylate under photochemical conditions .

Industrial Production Methods

Industrial production of ethyl oxetane-3-carboxylate typically involves optimized versions of the synthetic routes mentioned above. The processes are scaled up to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl oxetane-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane-3-carboxylic acid derivatives.

Reduction: Reduction reactions can yield ethyl oxetane-3-methanol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxetane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

Oxidation: Oxetane-3-carboxylic acid derivatives.

Reduction: Ethyl oxetane-3-methanol.

Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl oxetane-3-carboxylate

- Propyl oxetane-3-carboxylate

- Butyl oxetane-3-carboxylate

Uniqueness

Ethyl oxetane-3-carboxylate is unique due to its specific ethyl ester group, which imparts distinct physicochemical properties compared to its analogs.

Propiedades

IUPAC Name |

ethyl oxetane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-6(7)5-3-8-4-5/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQOSCYJUNUVCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

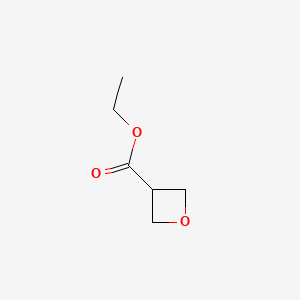

CCOC(=O)C1COC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)